5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one
Description
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Properties
IUPAC Name |
5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEJDMOBAFLQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one, also known as CAS Registry Number 617720-02-2, is a compound with notable pharmacological potential. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 393.52 g/mol. Its structure includes a piperidine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory properties.
Research indicates that compounds containing the piperidine moiety can exhibit diverse biological activities. For example:
- Enzyme Inhibition : Piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : Various studies have shown that similar compounds possess significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, indicating potential for use in treating bacterial infections .
Biological Activity Data
The following table summarizes key biological activities associated with 5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one and related compounds:
Case Studies and Research Findings
- Antibacterial Screening : A study synthesized a series of piperidine derivatives, including those similar to the compound , demonstrating moderate to strong antibacterial activity against several bacterial strains. The research highlighted the potential for these compounds to serve as new antibacterial agents .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibitory effects of piperidine derivatives, finding that certain compounds exhibited strong inhibition against urease, with IC50 values significantly lower than traditional inhibitors . This suggests that the compound may have therapeutic applications in conditions where urease plays a role, such as in certain infections.
- Neuroprotective Effects : Compounds similar to 5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one have been investigated for their neuroprotective properties, particularly in models of Alzheimer's disease. The inhibition of AChE is crucial in this context, as it can enhance cholinergic transmission in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
